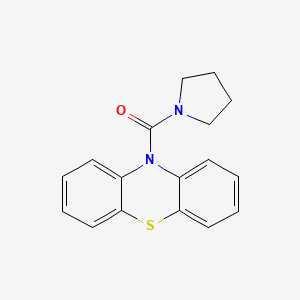
10-(pyrrolidine-1-carbonyl)-10H-phenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(pyrrolidine-1-carbonyl)-10H-phenothiazine is a compound that has garnered interest due to its unique chemical structure and properties It is a derivative of phenothiazine, a heterocyclic compound known for its applications in dyes, pharmaceuticals, and as an antipsychotic agent
Mécanisme D'action
Target of Action
Phenothiazin-10-yl(pyrrolidin-1-yl)methanone is a new luminogen that has been synthesized and characterized for its unique properties It is known to exhibit apparent aggregation-induced emission, polymorphism, and mechanochromism properties .
Mode of Action
The interaction of Phenothiazin-10-yl(pyrrolidin-1-yl)methanone with its targets results in high-contrast luminescence dependent on polymorphism and mechanochromism . This means that the compound can change its luminescence properties based on its physical state and the mechanical pressure applied to it .
Biochemical Pathways
The compound’s mechanochromic luminescence behaviors are rationalized to be caused by changes in molecular conformations, intermolecular interactions, molecular packing patterns, and aggregate morphologies .
Result of Action
The molecular and cellular effects of Phenothiazin-10-yl(pyrrolidin-1-yl)methanone’s action are primarily observed as changes in luminescence properties. The compound exhibits two kinds of crystals with sky blue and green photoluminescence respectively . The sky blue photoluminescence is progressively red-shifted to orange photoluminescence along with the photoluminescence intensity change when the crystal is compressed under gradually strengthened external pressure .
Action Environment
The action, efficacy, and stability of Phenothiazin-10-yl(pyrrolidin-1-yl)methanone are influenced by environmental factors such as external pressure and physical state. For instance, the compound shows reversible photoluminescence changes between sky blue and yellow by repeated grinding and solvent fuming .
Analyse Biochimique
Biochemical Properties
Phenothiazin-10-yl(pyrrolidin-1-yl)methanone exhibits interesting luminescence behaviors that are rationalized to be caused by changes in molecular conformations, intermolecular interactions, molecular packing patterns, and aggregate morphologies
Molecular Mechanism
It is hypothesized that it exerts its effects at the molecular level, potentially including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Phenothiazin-10-yl(pyrrolidin-1-yl)methanone exhibits interesting mechanochromic luminescence behaviors under altered external pressures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-(pyrrolidine-1-carbonyl)-10H-phenothiazine typically involves the reaction of phenothiazine with pyrrolidine in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where phenothiazine is reacted with pyrrolidine under reflux conditions in an organic solvent such as toluene or dichloromethane. The reaction is often catalyzed by a base such as potassium carbonate or sodium hydride to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This method not only improves efficiency but also reduces the risk of side reactions and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
10-(pyrrolidine-1-carbonyl)-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions to prevent hydrolysis.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are often catalyzed by bases or acids depending on the nucleophile used.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced phenothiazine derivatives
Substitution: Substituted phenothiazine derivatives
Applications De Recherche Scientifique
10-(pyrrolidine-1-carbonyl)-10H-phenothiazine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its luminescent properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes.
Comparaison Avec Des Composés Similaires
10-(pyrrolidine-1-carbonyl)-10H-phenothiazine can be compared with other phenothiazine derivatives such as:
Chlorpromazine: An antipsychotic agent with a similar phenothiazine core but different substituents.
Promethazine: An antihistamine with a phenothiazine structure.
Thioridazine: Another antipsychotic with structural similarities.
The uniqueness of this compound lies in its combination of the phenothiazine core with a pyrrolidinyl group, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
IUPAC Name |
phenothiazin-10-yl(pyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c20-17(18-11-5-6-12-18)19-13-7-1-3-9-15(13)21-16-10-4-2-8-14(16)19/h1-4,7-10H,5-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPFEJWVFJCIQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
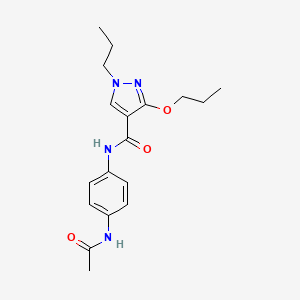

![N-cyclopropyl-6-[3-({[4-(trifluoromethyl)phenyl]methyl}amino)pyrrolidin-1-yl]pyridine-3-carboxamide](/img/structure/B2716658.png)
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2716661.png)

![N-[1-(furan-3-yl)propan-2-yl]-2,2-dimethylpropanamide](/img/structure/B2716665.png)
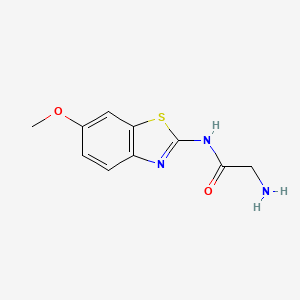
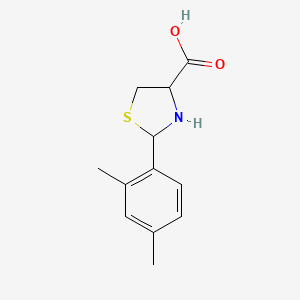
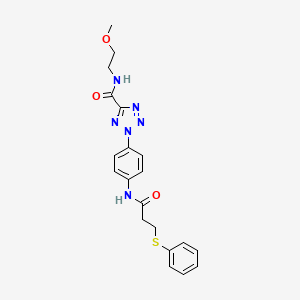
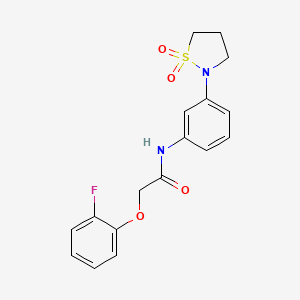
![5-[(Methoxycarbonyl)amino]thiophene-2-carboxylic acid](/img/structure/B2716674.png)
![1-(4-Methoxybenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2716675.png)


